
Montelukast Acyl-Beta-D-glucuronide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Montelukast Acyl-Beta-D-glucuronide-d6 is a labeled metabolite of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis . This compound is specifically designed for research purposes, particularly in the field of proteomics . The molecular formula of this compound is C41H38D6ClNO9S, and it has a molecular weight of 768.34 .
Métodos De Preparación
The synthesis of Montelukast Acyl-Beta-D-glucuronide-d6 involves several steps, starting with the preparation of Montelukast. The key steps include the introduction of the glucuronide moiety and the incorporation of deuterium atoms. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
Montelukast Acyl-Beta-D-glucuronide-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the removal of specific functional groups .
Aplicaciones Científicas De Investigación
Montelukast Acyl-Beta-D-glucuronide-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for the analysis of Montelukast metabolites. In biology, it is used to study the metabolic pathways and mechanisms of action of Montelukast. In medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Montelukast, contributing to the development of more effective treatments for asthma and allergic rhinitis .
Mecanismo De Acción
The mechanism of action of Montelukast Acyl-Beta-D-glucuronide-d6 involves its interaction with leukotriene receptors. By binding to these receptors, it inhibits the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic rhinitis. This inhibition reduces inflammation and bronchoconstriction, leading to improved respiratory function. The molecular targets include cysteinyl leukotriene receptors, and the pathways involved are related to the inflammatory response .
Comparación Con Compuestos Similares
Montelukast Acyl-Beta-D-glucuronide-d6 is unique compared to other similar compounds due to its specific labeling with deuterium atoms. Similar compounds include Montelukast Acyl-Beta-D-glucuronide (without deuterium labeling) and other leukotriene receptor antagonists such as Zafirlukast and Pranlukast. The deuterium labeling in this compound provides advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately .
Propiedades
Fórmula molecular |
C41H44ClNO9S |
|---|---|
Peso molecular |
768.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1/i1D3,2D3 |
Clave InChI |
SXJRVQZUUOADNS-AWICEQSPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)(C([2H])([2H])[2H])O |
SMILES canónico |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3S)-2-Oxo-3-pyrrolidinyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13862737.png)
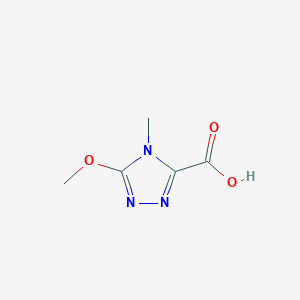

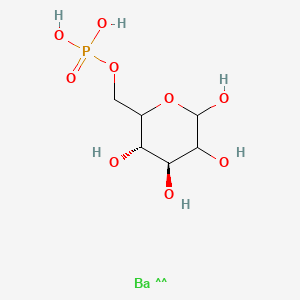
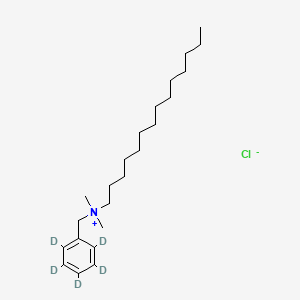
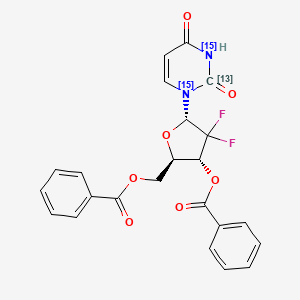
![4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
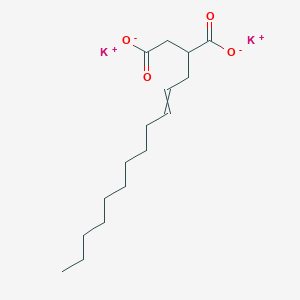
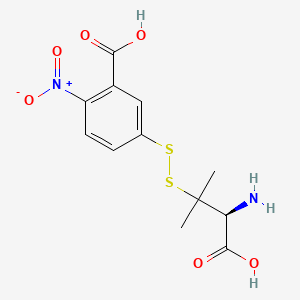
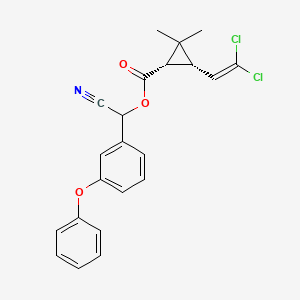
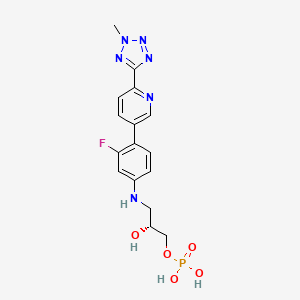
![(3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(Z,1R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13862793.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanesulfonamide](/img/structure/B13862804.png)

